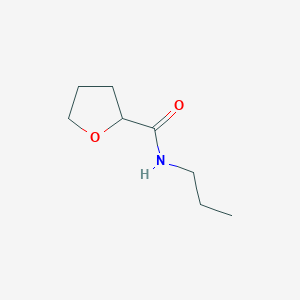![molecular formula C20H17ClN4O5 B11030032 N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11030032.png)
N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the furylmethyl and chlorophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases involving the central nervous system or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: can be compared with other pyrido[2,3-d]pyrimidine derivatives, which may have similar structures but different substituents.
N-(4-BROMOPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: A similar compound with a bromine atom instead of chlorine.
N-(4-METHOXYPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: A derivative with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting biological activity. The presence of the chlorophenyl and furylmethyl groups may confer unique properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C20H17ClN4O5 |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-12-3-5-13(6-4-12)22-16(26)9-11-8-15-17(23-18(11)27)25(20(29)24-19(15)28)10-14-2-1-7-30-14/h1-7,11H,8-10H2,(H,22,26)(H,23,27)(H,24,28,29) |
InChI-Schlüssel |
WFDKBUHWUMKITC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC2=C1C(=O)NC(=O)N2CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029952.png)
![2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11029955.png)

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11029960.png)
![1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11029965.png)
![8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B11029987.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11029998.png)
![3-(4-fluorophenyl)-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11030001.png)
![2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11030018.png)
![1-(4-Bromophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone](/img/structure/B11030022.png)
![Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030023.png)

![Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate](/img/structure/B11030037.png)
